Tropate
Description
Historical Context of Tropate Discovery and Early Scientific Investigations
The historical context of this compound is intrinsically linked to the study of tropane (B1204802) alkaloids, a class of naturally occurring compounds found in plants, notably those belonging to the Solanaceae family nih.govmdpi.com. Tropic acid, the precursor to the this compound anion, is a key component of well-known tropane alkaloids such as atropine (B194438) and hyoscyamine (B1674123) wikipedia.orgfishersci.ficaymanchem.comfishersci.ca. Early scientific investigations into these alkaloids, driven by their notable physiological effects, indirectly involved the study of the this compound moiety.
Research into the chemical synthesis and properties of tropic acid and its derivatives formed a foundational element in understanding the structure-activity relationships of these natural products. The synthesis of tropic acid has been achieved through various methods, including the Ivanov reaction between phenylacetic acid and formaldehyde (B43269) wikipedia.org. Early investigations focused on isolating and characterizing these plant-derived compounds and elucidating their chemical structures. This early work laid the groundwork for later studies into the biosynthesis and pharmacological actions of tropane alkaloids containing the this compound structure.
Contemporary Significance and Research Landscape of this compound in Chemical Biology
In contemporary chemical biology, this compound and its derivatives maintain significant relevance. Chemical biology is an interdisciplinary field that utilizes chemical principles and techniques to investigate and manipulate biological systems frontiersin.orggatech.edunih.gov. This compound-containing compounds, particularly tropane alkaloids, serve as valuable tools and subjects of study in this field.
The research landscape involves exploring the interactions of this compound-containing molecules with biological targets, such as muscarinic acetylcholine (B1216132) receptors caymanchem.comontosight.aimedchemexpress.cnbiomedpharmajournal.orgsurrey.ac.uk. These interactions are crucial for understanding various physiological processes and developing potential therapeutic agents ontosight.ai. Furthermore, the biosynthesis of the this compound ester moiety in plants is an active area of research, utilizing techniques like GC-MS to study the pathways involved researchgate.net. The versatility of tropane derivatives, incorporating the this compound structure, allows for chemical modifications and the development of novel compounds with altered biological activities ontosight.ai. This highlights the ongoing significance of this compound in the design and synthesis of molecules for probing biological systems and pursuing potential applications in areas like neuroscience and psychiatry ontosight.aiontosight.ai.
Classification and Structural Features of this compound Relevant to Research Disciplines
This compound is classified as a hydroxy monocarboxylic acid anion, resulting from the deprotonation of the carboxylic acid group of tropic acid nih.govebi.ac.uk. Tropic acid itself is a chiral substance, existing as either a racemic mixture or as a single enantiomer wikipedia.orgchemicalbook.comncats.io. It is characterized as a beta hydroxy acid or a derivative thereof, containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom chemicalbook.comncats.io.
The structural features of this compound relevant to research disciplines include its core C9H9O3- molecular formula nih.gov. Tropic acid has the IUPAC name 3-hydroxy-2-phenylpropanoic acid wikipedia.org. The structure contains a phenyl group, a hydroxyl group, and a carboxylate group (in the case of the this compound anion) chemicalbook.comontosight.ai. This combination of functional groups contributes to its chemical properties, including solubility in water and acidic nature (for tropic acid) chemicalbook.comncats.io. The chirality at the C2 position (adjacent to the phenyl group and bearing the hydroxylmethyl group) is a key stereochemical feature that influences its interactions with biological targets wikipedia.orgchemicalbook.com.
The this compound moiety is often found as an ester in various natural products, linked to a tropane scaffold ontosight.aiontosight.ai. The tropane skeleton is a bicyclic structure ontosight.ai. The ester linkage of this compound to this scaffold in compounds like atropine and scopolamine (B1681570) is fundamental to their biological activities caymanchem.comfishersci.caontosight.aiontosight.ai.
Here is a simplified representation of the structural components:
| Component | Description |
| Phenyl Group | A six-carbon aromatic ring. |
| Hydroxymethyl Group | A -CH2OH group. |
| Carboxylate Group | A -COO- group (in this compound) or -COOH (in tropic acid). |
| Chiral Center | The carbon atom bearing the phenyl and hydroxymethyl groups. |
Overview of Major Research Areas Pertaining to this compound
Major research areas pertaining to this compound primarily revolve around its role as a constituent of biologically active molecules, particularly tropane alkaloids. These areas include:
Medicinal Chemistry and Pharmacology: Research focuses on the synthesis and modification of this compound-containing compounds to explore their pharmacological profiles, especially their interactions with muscarinic acetylcholine receptors caymanchem.comontosight.aimedchemexpress.cnbiomedpharmajournal.orgsurrey.ac.uk. This includes studies on receptor binding, antagonist/agonist activity, and potential therapeutic applications in neurological and psychiatric disorders ontosight.aiontosight.ai.
Chemical Synthesis: Development of efficient and stereoselective methods for synthesizing tropic acid and its esters is crucial for obtaining this compound-containing compounds for research and potential development wikipedia.org.
Biosynthesis: Investigating the enzymatic pathways and genetic regulation involved in the biosynthesis of tropic acid and its esterification with tropine (B42219) and other alcohols in plants researchgate.net.
Analytical Chemistry: Development and application of analytical techniques, such as GC-MS, for the detection, identification, and quantification of this compound and its derivatives in various matrices, including biological samples and plant extracts researchgate.netncats.io.
Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of this compound-containing compounds and their complexes with biological targets to understand molecular interactions surrey.ac.uk.
Metabolomics: Identifying this compound and its metabolites in biological systems to understand their fate and biological roles nih.govebi.ac.uk.
These research areas collectively contribute to a deeper understanding of the chemical properties, biological activities, and potential applications of this compound and the compounds in which it is incorporated.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Tropate
Total Synthesis Routes for Tropate and Precursor Elaboration
Total synthesis approaches to this compound involve constructing the molecule from simpler precursors. One established method is the Ivanov reaction between phenylacetic acid and formaldehyde (B43269). wikipedia.org This process involves forming the dianion of phenylacetic acid using a Grignard reagent, such as isopropyl magnesium chloride, followed by reaction with formaldehyde to yield the magnesium salt of the product. wikipedia.org Acidification with sulfuric acid then furnishes tropic acid. wikipedia.org
Another synthetic route involves starting from acetophenone. wikipedia.org Additionally, tropic acid can be prepared by the condensation of methyl phenylacetate (B1230308) and ethyl formate (B1220265) in the presence of sodium ethoxide to produce α-formylmethyl phenylacetate. guidechem.com Subsequent reduction with KBH4 yields methyl this compound, which upon alkaline hydrolysis provides tropic acid. guidechem.com This latter method, involving the condensation of methyl this compound and polyoxymethylene under the action of sodium bicarbonate followed by hydrolysis, is considered suitable for industrial production. guidechem.com
| Starting Material | Reagents | Intermediate | Product | Yield (%) | Reference |
| Phenylacetic acid, Formaldehyde | Isopropyl magnesium chloride, Sulfuric acid | Magnesium salt of product | Tropic acid | N/A | wikipedia.org |
| Acetophenone | N/A | N/A | Tropic acid | N/A | wikipedia.org |
| Methyl phenylacetate, Ethyl formate | Sodium ethoxide, KBH4, NaOH solution, HCl | α-formylmethyl phenylacetate, Methyl this compound | Tropic acid | 56 (overall) guidechem.com | guidechem.com |
| Methyl this compound, Polyoxymethylene | Sodium bicarbonate, NaOH solution, HCl | N/A | Tropic acid | 93.0 | guidechem.com |
Stereoselective and Asymmetric Synthesis Strategies for this compound Scaffolds
Stereoselective and asymmetric synthesis strategies are crucial for obtaining specific enantiomers or diastereomers of this compound and related scaffolds. Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction, influenced by inherent reaction specificity or chiral elements in the reactants, catalysts, or environment. msu.eduiupac.org Asymmetric synthesis, often used interchangeably with enantioselective synthesis, specifically involves the formation of new chiral centers in a substrate, resulting in unequal amounts of stereoisomers. iupac.orgwikipedia.org This bias, known as asymmetric induction, can be achieved using chiral features that favor the formation of one enantiomer at the transition state. wikipedia.org
While general principles of asymmetric synthesis involve chiral auxiliaries, catalytic asymmetric synthesis, and stereoselective reactions numberanalytics.com, specific detailed strategies for the stereoselective or asymmetric synthesis of the this compound scaffold itself are not extensively detailed in the provided context. However, the chirality of tropic acid is noted, and its existence as a racemic mixture or single enantiomer is highlighted. wikipedia.orgchemicalbook.com The esterification of tropine (B42219) with (-)-tropic acid yields hyoscyamine (B1674123), which can be racemized to form atropine (B194438), indicating the importance of stereochemistry in tropane (B1204802) alkaloid synthesis. scribd.com
Chemoenzymatic Approaches in this compound Synthesis
Chemoenzymatic approaches combine chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes in organic synthesis. Enzymes can facilitate the construction of complex chemical scaffolds under mild conditions and with high selectivity. chemrxiv.orgmdpi.com While challenges such as substrate scope and scalability exist, these methods offer advantages, including high chemo-, regio-, and enantioselectivities, often circumventing the need for protecting groups. chemrxiv.orgresearchgate.net
Research has explored the use of enzymes in the context of this compound and related compounds. For instance, studies have investigated the conversion of α-methylthis compound to optically active α-phenylpropionate using this compound-degrading Rhodococcus sp. KU1314, demonstrating the potential of enzymatic methods for obtaining enantiomerically pure compounds related to this compound. researchgate.netacs.org Chemoenzymatic strategies have also been applied in the synthesis of other complex molecules, such as tropolone-containing compounds, suggesting the applicability of these methods to scaffolds structurally related to this compound. chemrxiv.orgchemrxiv.org
Semisynthetic Modifications and Derivatization of this compound
Semisynthetic modifications and derivatization of this compound involve chemically altering the this compound structure, often starting from naturally derived tropic acid or related compounds, to create new molecules with potentially altered properties. ucl.ac.uk
Functionalization Strategies for the this compound Core Structure
Functionalization strategies aim to introduce new chemical groups onto the this compound core. While the this compound core itself is 3-hydroxy-2-phenylpropanoic acid, it is frequently encountered as an ester linked to a tropane ring in naturally occurring alkaloids like atropine and hyoscyamine. scribd.comontosight.ai Functionalization studies often focus on the tropane scaffold or the ester linkage.
Research has explored the functionalization of tropane derivatives. For example, palladium-catalyzed C(sp3)–H functionalization of a tropane derivative has been shown to generate products with functionalization at multiple sites on the alicyclic amine core. nih.gov These reactions can proceed via dehydrogenation to form an alkene product, which can then undergo further functionalization. nih.gov Such studies on the tropane core provide insights into potential strategies for functionalizing this compound esters.
Derivatization techniques can also be applied to the carboxylic acid or hydroxyl groups of tropic acid. For instance, derivatization methods for the analysis of organic acids, including the silylation of carboxylic functional groups, have utilized this compound as an internal standard. researchgate.net This indicates the potential for chemical modification of the carboxylic acid moiety. Esterification, as seen in the formation of tropane alkaloids, is a key functionalization strategy involving the hydroxyl group of the tropane ring and the carboxylic acid of tropic acid. scribd.comontosight.ai
Synthesis of this compound Conjugates for Preclinical Probing
The synthesis of conjugates involving this compound or this compound derivatives is a strategy used in preclinical probing to create molecules with modified properties, such as targeted delivery or altered pharmacokinetic profiles. Conjugation involves linking the this compound moiety to another molecule, such as a targeting ligand or a carrier.
While specific examples of this compound directly conjugated for preclinical probing are not extensively detailed in the provided information, the synthesis and preclinical evaluation of other types of conjugates, such as antibody-drug conjugates (ADCs) and small-molecule conjugates, illustrate the general approaches used in this area. researchgate.netmdpi.comnih.govmycenax.com These studies involve conjugating a therapeutic agent to a targeting moiety (like an antibody or a small molecule ligand) through a linker. researchgate.netmdpi.com Similar strategies could potentially be applied to this compound derivatives if a specific targeting or delivery mechanism is desired. The synthesis of such conjugates requires careful design of the linker and conjugation chemistry to ensure the stability of the conjugate and the effective release of the active component at the target site. mdpi.com
Green Chemistry Principles in this compound Synthesis and Analog Generation
While specific detailed studies on the comprehensive application of green chemistry principles solely to this compound synthesis were not extensively found in the search results, the broader context of chemical synthesis, particularly in the realm of alkaloids and related compounds, indicates a growing emphasis on these principles. The development of algorithms to evaluate synthesis efficiency based on criteria that include compliance with green chemistry requirements highlights the importance of this area in modern chemical synthesis wikipedia.org.
The renewed interest in developing green catalytic synthesis protocols for various monomers, including those derived from lignocellulose, suggests a general trend towards environmentally benign methods in chemical production mpg.de. Although not directly focused on this compound, this indicates the potential for applying similar principles, such as using catalysts to improve efficiency and reduce waste, in the synthesis of this compound and its analogs.
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of synthetic this compound, typically in its tropic acid form or as an ester derivative, are essential steps to obtain the compound in sufficient purity for research or application.
Crystallization is a classical method used for purifying tropic acid. It can be crystallized from solvents such as water or benzene. nih.gov
For the purification of synthetic this compound analogs, such as α-granatane this compound, chromatographic techniques are employed. Preparative RP-C18 chromatography has been successfully used for this purpose. The process involves using a C18 stationary phase and a mobile phase system, such as a gradient of water with formic acid and methanol (B129727) with formic acid. fishersci.se Detailed protocols involving specific gradient elution profiles have been reported to isolate the desired compound with high purity fishersci.se.
Flash column chromatography utilizing silica (B1680970) gel is another common chromatographic technique mentioned in the context of purifying products from related synthetic procedures fishersci.ca. Standard laboratory practices for chemical synthesis routinely involve isolation and purification steps like distillation, recrystallization, and various forms of chromatography to obtain pure products wikipedia.org.
While the isolation of tropane alkaloids (which include this compound esters) from natural sources involves extraction techniques using solvent mixtures like water:methanol or acidic solutions fishersci.at, the purification of synthetic this compound focuses more on methods suitable for separating the target compound from reaction byproducts and residual starting materials.
Compound Names and PubChem CIDs
Biosynthetic Pathways and Natural Occurrence of Tropate
Enzymology of Tropate Biosynthesis
The formation of this compound is not a direct biosynthetic event but rather the result of a remarkable molecular rearrangement of a precursor molecule. The enzymatic machinery responsible for this transformation has been a subject of intense research, leading to the identification of key enzymes and the elucidation of the reaction pathway.
Identification and Characterization of Key Biosynthetic Enzymes
The biosynthesis of the this compound moiety begins with the amino acid L-phenylalanine. A key intermediate derived from phenylalanine is (R)-phenyllactate. This molecule is then esterified with tropine (B42219) to form littorine (B1216117). The pivotal step in the formation of the this compound structure is the intramolecular rearrangement of the (R)-phenyllactoyl moiety of littorine.
The enzyme responsible for this crucial rearrangement has been identified as a cytochrome P450 enzyme, specifically CYP80F1 , also known as littorine mutase. Functional genomics studies in Hyoscyamus niger have demonstrated that silencing the CYP80F1 gene leads to a reduction in hyoscyamine (B1674123) levels and a corresponding accumulation of littorine, confirming its role in this conversion. nih.gov When CYP80F1 is expressed in tobacco hairy roots supplied with (R)-littorine, hyoscyamine is produced. nih.gov
Further characterization of CYP80F1 through expression in yeast has shown that it catalyzes the oxidation of (R)-littorine, which then rearranges to form hyoscyamine aldehyde, a direct precursor to hyoscyamine. nih.gov This reaction is a fascinating example of an enzyme-catalyzed molecular rearrangement that creates the unique this compound structure.
While CYP80F1 is the central enzyme in this compound formation, other enzymes are critical for the synthesis of its precursors. These include:
Aromatic amino acid aminotransferase (ArAT) : This enzyme is involved in the conversion of phenylalanine to phenylpyruvate, a precursor of phenyllactate.
Phenylpyruvic acid reductase (PPAR) : This enzyme reduces phenylpyruvate to phenyllactate.
Phenyllactate UDP-glycosyltransferase (UGT1) and Littorine synthase (LS) : These two recently identified enzymes are responsible for the formation of littorine from phenyllactate and tropine. UGT1 activates phenyllactate by glycosylation, and LS then catalyzes the transfer of the phenyllactoyl group to tropine to form littorine. researchgate.net
| Enzyme | Abbreviation | Function in this compound Biosynthesis |
|---|---|---|
| Cytochrome P450 80F1 | CYP80F1 | Catalyzes the rearrangement of the (R)-phenyllactoyl moiety of littorine to form hyoscyamine aldehyde. |
| Aromatic amino acid aminotransferase | ArAT | Converts phenylalanine to phenylpyruvate. |
| Phenylpyruvic acid reductase | PPAR | Reduces phenylpyruvate to phenyllactate. |
| Phenyllactate UDP-glycosyltransferase | UGT1 | Activates phenyllactate by glycosylation. |
| Littorine synthase | LS | Catalyzes the formation of littorine from activated phenyllactate and tropine. |
Elucidation of Biosynthetic Intermediates and Reaction Mechanisms
The biosynthetic pathway leading to the this compound moiety of hyoscyamine has been elucidated through isotopic labeling studies. It is now understood that the this compound skeleton arises from an intramolecular rearrangement of the (S)-phenylalanine skeleton. (R)-phenyllactate has been identified as a more direct precursor than (S)-phenylalanine.
The key intermediate that undergoes the rearrangement is littorine, which is the ester of tropine and (R)-phenyllactate. The rearrangement of the (R)-phenyllactoyl moiety of littorine to the (S)-tropoyl moiety of hyoscyamine proceeds with a specific stereochemistry. This conversion involves the migration of the carboxylate group from C-2 to C-3 of the phenyllactate side chain.
Genetic Regulation and Metabolic Engineering of this compound Production in Biological Systems
The production of this compound is tightly regulated at the genetic level, and understanding this regulation is key to developing strategies for metabolic engineering. The expression of the genes encoding the biosynthetic enzymes is influenced by various factors, including developmental stage and environmental stimuli.
Elicitors, such as methyl jasmonate (MJ), have been shown to significantly influence the expression of genes in the tropane (B1204802) alkaloid pathway. google.com For instance, treatment of Datura stramonium with MJ has been found to enhance the expression of genes such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (h6h), which are involved in the broader tropane alkaloid pathway. google.comyoutube.com While the specific regulation of CYP80F1 by elicitors is an area of ongoing research, it is likely that its expression is also coordinated with other genes in the pathway.
Transcription factors play a crucial role in orchestrating the expression of biosynthetic genes. Although the specific transcription factors that regulate the this compound biosynthetic genes are not fully characterized, it is known that transcription factors from families such as MYB, bHLH, and WRKY are involved in regulating the biosynthesis of other plant secondary metabolites and are likely involved here as well.
Isolation Methodologies for Natural this compound from Biological Sources
Direct isolation of this compound from natural plant sources is not a common practice. This is because this compound primarily exists as an esterified intermediate within the tropane alkaloids hyoscyamine and scopolamine (B1681570) and does not accumulate to significant levels in its free acid form. Therefore, the isolation of this compound is typically achieved indirectly through the chemical hydrolysis of the isolated tropane alkaloids.
The general procedure involves the following steps:
Extraction of Tropane Alkaloids : The plant material (e.g., leaves, roots) is first subjected to an extraction process to isolate the tropane alkaloids. This often involves the use of organic solvents like chloroform (B151607) or methanol (B129727), in combination with an alkaline solution (e.g., ammonia) to ensure the alkaloids are in their free base form. researchgate.net
Purification of Alkaloids : The crude extract is then purified using techniques such as liquid-liquid extraction and chromatography to obtain the desired tropane alkaloids, primarily hyoscyamine and scopolamine. researchgate.net
Hydrolysis : The purified alkaloids are then subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., barium hydroxide), to cleave the ester bond. youtube.com This reaction yields tropine and tropic acid (this compound).
Purification of Tropic Acid : The resulting tropic acid is then separated from the reaction mixture and purified, often through extraction with a solvent like ether followed by crystallization. youtube.com
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to detect and quantify this compound, often after derivatization, in plant extracts or hydrolyzed samples.
Bioengineering Strategies for Enhanced this compound Production
Metabolic engineering offers promising strategies to enhance the production of this compound and, consequently, the valuable tropane alkaloids derived from it. These strategies primarily focus on manipulating the expression of key genes in the biosynthetic pathway.
Another strategy is the co-expression of multiple genes . Since biosynthetic pathways consist of multiple enzymatic steps, engineering a single gene may not be sufficient to achieve a significant increase in production. The simultaneous overexpression of several key genes, such as PMT and h6h, has been demonstrated to have a synergistic effect on tropane alkaloid production in hairy root cultures of Atropa belladonna.
Hairy root cultures have emerged as a particularly effective platform for the bioengineering of tropane alkaloids. These genetically transformed root cultures are known for their fast growth and stable production of secondary metabolites. The introduction and overexpression of biosynthetic genes in hairy root cultures of various Solanaceae species have led to significant increases in the production of hyoscyamine and scopolamine.
Furthermore, the use of elicitors in combination with genetic engineering can further boost production. As mentioned earlier, elicitors like methyl jasmonate can upregulate the expression of biosynthetic genes, and when applied to genetically engineered hairy root cultures, they can lead to even higher yields of the desired compounds.
| Bioengineering Strategy | Description | Example Application |
|---|---|---|
| Overexpression of Key Enzymes | Increasing the expression of genes encoding rate-limiting enzymes to boost metabolic flux. | Overexpression of pmt and h6h in Atropa belladonna hairy roots. |
| Co-expression of Multiple Genes | Simultaneous overexpression of several biosynthetic genes for a synergistic effect on production. | Co-expression of PMT and H6H in Hyoscyamus niger hairy roots. |
| Use of Hairy Root Cultures | Utilizing genetically transformed, fast-growing root cultures as a stable production platform. | Production of hyoscyamine and scopolamine in hairy root cultures of various Solanaceae species. |
| Elicitation | Application of signaling molecules (elicitors) to induce the expression of defense-related genes, including those for secondary metabolite biosynthesis. | Use of methyl jasmonate to enhance tropane alkaloid production in Datura stramonium. |
Molecular Mechanisms and Cellular Interactions of Tropate
Receptor Binding and Ligand-Target Interactions of Tropate
This compound esters are well-known for their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), where they act as competitive antagonists. However, their interactions are not limited to this receptor class, as various synthetic this compound derivatives have been developed to target other receptors, such as the dopamine (B1211576) transporter (DAT). nih.gov
Affinity and Selectivity Profiling of this compound in In Vitro Systems
The binding affinity and selectivity of this compound esters are crucial determinants of their pharmacological effects. In vitro binding assays are commonly used to characterize these properties. For instance, the affinity of a ligand for its receptor is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. youtube.com
Studies on various N-substituted 3-(4-fluorophenyl)tropane derivatives, which are this compound-related compounds, have demonstrated high affinity for cocaine recognition sites. nih.gov For example, one such derivative, [3H]4a, exhibited high- and low-affinity Kd values of 4.7 nM and 60 nM, respectively, which were significantly lower than those of cocaine, indicating a higher affinity. nih.gov The density of binding sites (Bmax) for this compound was comparable to that of cocaine. nih.gov
The structural features of this compound esters, such as the tropane (B1204802) ring, are significant contributors to their high-affinity binding to targets like the dopamine transporter. nih.gov However, research has also shown that compounds sharing the tropane ring can exhibit differential binding, suggesting that other structural modifications can fine-tune their affinity and selectivity. nih.gov For example, benztropine (B127874), which also contains a tropane ring, displays a binding profile at the DAT that is substantially different from that of cocaine-like compounds. nih.gov
| Compound | Target | Affinity (Ki in nM) |
|---|---|---|
| [3H]4a (a fluorophenyl)tropane derivative | Cocaine Recognition Sites (High Affinity) | 4.7 (Kd) |
| [3H]4a (a fluorophenyl)tropane derivative | Cocaine Recognition Sites (Low Affinity) | 60 (Kd) |
| 8a (N-phenethyl C8-methyl 5-phenylmorphan) | μ-opioid receptor | 2.2 |
| 8d (N-phenethyl with additional cyclohexane (B81311) ring 5-phenylmorphan) | μ-opioid receptor | 4 |
Allosteric Modulation by this compound and Its Mechanistic Implications
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govwikipedia.org This binding can induce a conformational change in the receptor, thereby altering the affinity or efficacy of the orthosteric ligand. wikipedia.org Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral. wikipedia.org
While classic this compound alkaloids like atropine (B194438) are primarily known as orthosteric antagonists, the concept of allosteric modulation is a rapidly growing area in pharmacology. plos.orgfrontiersin.org Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, which allows for the development of more selective drugs with potentially fewer side effects. nih.govnih.gov The binding of an allosteric modulator can influence the binding of an orthosteric ligand, and this interaction is characterized by a cooperativity factor. plos.org
For this compound-related compounds, the potential for allosteric modulation presents an exciting avenue for drug discovery. By targeting allosteric sites, it may be possible to fine-tune the activity of endogenous neurotransmitters with greater specificity than can be achieved with traditional orthosteric ligands. frontiersin.org
Orthosteric Binding Mechanisms of this compound
Orthosteric ligands bind to the same site on a receptor as the endogenous agonist. plos.org this compound alkaloids such as atropine and scopolamine (B1681570) are classic examples of orthosteric antagonists at muscarinic acetylcholine receptors. They compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding to the receptor's active site. nih.gov
The binding of these this compound esters to mAChRs blocks the effects of ACh, leading to a range of physiological responses. The tropane ring structure is a key feature for high-affinity binding to these receptors. nih.gov The interaction between the this compound ester and the receptor is reversible, and the extent of receptor blockade depends on the concentration of the antagonist and its affinity for the receptor.
Enzyme Modulation and Inhibition by this compound
In addition to their well-documented effects on receptors, some ester-containing compounds have been shown to modulate the activity of various enzymes. nih.gov This modulation can occur through competitive, non-competitive, or other types of inhibition. libretexts.org
Kinetic Analysis of this compound-Induced Enzyme Inhibition
Enzyme kinetics studies are essential for understanding the mechanism of inhibition. nih.gov These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. embrapa.br The data are then often analyzed using graphical methods like the Lineweaver-Burk plot to determine kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov
Different types of inhibition produce distinct patterns on these plots. For example, a competitive inhibitor increases the apparent Km of the enzyme for its substrate without affecting Vmax. libretexts.org In contrast, a non-competitive inhibitor decreases Vmax without changing Km. libretexts.org Mixed inhibition involves changes in both Km and Vmax. nih.gov
While specific kinetic analyses for "this compound" as a general class are not extensively documented, studies on other ester compounds provide insights into potential mechanisms. For instance, some esters of 4-pyridylacetic acid have been shown to be potent inhibitors of enzymes involved in steroid biosynthesis. nih.gov The analysis of product inhibition is also a critical aspect of enzyme kinetics, as the accumulation of a product that inhibits the enzyme can complicate the interpretation of kinetic data. mdpi.comresearchgate.net
Identification and Validation of Target Enzymes for this compound
Identifying the specific enzymes that are targeted by this compound esters is a crucial step in understanding their full pharmacological profile. This process often involves screening a compound against a panel of enzymes to identify potential interactions. Once a target enzyme is identified, further studies are needed to validate this interaction and elucidate the mechanism of modulation.
For example, acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, is a logical target to consider for this compound-like compounds due to their interaction with the cholinergic system. While the primary action of atropine is at the receptor level, interactions with the enzyme that metabolizes the endogenous ligand could represent a secondary mechanism of action.
Furthermore, enzymes involved in the biosynthesis and metabolism of signaling molecules are also potential targets. For instance, various esters have been investigated as inhibitors of enzymes like human placental aromatase and the rat testicular 17α-hydroxylase/C17-20 lyase complex. nih.gov The identification of novel enzyme targets for this compound esters could open up new therapeutic applications for this class of compounds. nih.gov
Intracellular Signaling Pathway Modulation by this compound
Direct evidence for the modulation of specific intracellular signaling pathways by this compound as an independent molecular entity is limited in the current scientific literature. However, metabolomic studies have associated changes in this compound (or its conjugate acid, tropic acid) levels with broader signaling responses in both plants and animals.
In a study on Panax ginseng infected with the pathogen Phytophthora cactorum, a significant increase in the concentration of tropic acid was observed. mdpi.com This increase was part of a broader metabolic response that involved the activation of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. mdpi.com This suggests that fluctuations in tropic acid levels are linked to plant defense signaling pathways.
Furthermore, integrated transcriptomic and metabolomic analysis of serum from rats with post-traumatic stress disorder (PTSD) identified altered levels of DL-Tropic acid. amegroups.cnnih.gov These changes were correlated with the dysregulation of genes primarily enriched in the AMPK and PPAR signaling pathways, which are crucial for cellular energy homeostasis and metabolism. nih.gov However, this correlation does not establish a direct causative role for this compound in modulating these pathways.
This compound's Impact on Gene Expression and Proteomic Profiles
While direct evidence of this compound binding to transcription factors or directly altering proteomic profiles is not available, several studies have reported correlations between this compound levels and changes in gene expression.
In Panax ginseng plants responding to infection by P. cactorum, a significant upregulation of tropic acid (up to 33.4-fold) was observed alongside the differential expression of thousands of genes. mdpi.com Specifically, 5,970 genes were upregulated and 9,271 were downregulated in the leaves of infected plants. mdpi.com
A study on rats with PTSD also revealed a correlation between altered serum levels of DL-Tropic acid and changes in the expression of 99 mRNAs. nih.gov Puerarin treatment was found to reverse these changes in both this compound levels and gene expression. nih.gov The dysregulated genes were primarily associated with the AMPK and PPAR signaling pathways and cellular senescence. nih.gov
The table below summarizes the findings from the integrated metabolomic and transcriptomic study in a rat model of PTSD.
| Metabolite | Regulation in PTSD | Regulation after Puerarin Treatment | Associated Signaling Pathways |
| DL-Tropic acid | Upregulated | Downregulated | AMPK signaling pathway, PPAR signaling pathway |
Cellular Uptake, Transport, and Subcellular Localization of this compound
Information regarding the specific mechanisms of cellular uptake, transport, and subcellular localization of this compound in animal cells is not well-documented. However, studies in plant systems, where tropic acid is a key precursor for tropane alkaloids, provide some insights.
Plant cell cultures of Atropa belladonna have been shown to possess an active uptake mechanism for tropane alkaloid precursors, which includes tropic acid. sci-hub.se The enzymes involved in the biosynthesis of tropane alkaloids are found in various subcellular compartments, including the cytosol, vacuole, endoplasmic reticulum, and chloroplasts. tarjomefa.com This distribution suggests the existence of transport mechanisms for intermediates like tropic acid between these compartments.
Furthermore, the biosynthesis of these alkaloids is often tissue-specific, with different enzymatic steps occurring in distinct cell types, such as the pericycle and endodermis in plant roots. tarjomefa.comnih.gov This spatial separation necessitates the intercellular transport of pathway intermediates, which would include the precursors to the tropic acid moiety or tropic acid itself. tarjomefa.comnih.gov
Interactions of this compound with Cellular Macromolecules (e.g., Nucleic Acids, Lipids, Proteins)
While information on the interaction of free this compound with nucleic acids and lipids is scarce, there is evidence for the interaction of the tropic acid moiety, as part of a larger molecule, with proteins.
A significant finding comes from the structural analysis of choline-binding protein F (CbpF) from Streptococcus pneumoniae in complex with atropine. rcsb.orgnih.gov The crystal structure revealed that the tropic acid part of the atropine molecule plays a crucial role in the binding affinity. rcsb.orgnih.gov This interaction is stabilized by π-π stacking between the phenyl group of the tropic acid moiety and aromatic residues within the protein's binding site. rcsb.orgnih.gov
Additionally, a study on the binding of an indomethacin (B1671933) ester of tropic acid to human serum albumin was reported, indicating that this derivative can interact with plasma proteins. ebi.ac.uk In the context of bacterial metabolism, the phenylacetate (B1230308) utilization pathway, which can degrade tropic acid, involves a complex of several enzymes. nih.gov While this implies an interaction between tropic acid and the enzymes of this pathway, a study of protein-protein interactions within this pathway did not focus on the direct binding of tropic acid itself. nih.gov
The table below summarizes the observed interactions of the tropic acid moiety with proteins.
| Interacting Protein | Molecule Containing Tropic Acid Moiety | Type of Interaction | Significance |
| Choline-binding protein F (CbpF) | Atropine | π-π stacking | Contributes to the binding affinity of the inhibitor. rcsb.orgnih.gov |
| Human Serum Albumin | Indomethacin-tropic acid ester | Not specified | Demonstrates interaction with plasma proteins. ebi.ac.uk |
Pharmacological Characterization of Tropate in Preclinical Models
In Vitro Pharmacodynamics of Tropate
Cell-Based Assays for Functional Activity and Efficacy Profiling
Detailed research findings from cell-based assays specifically profiling the functional activity and efficacy of this compound were not identified in the search results. Cell-based assays are widely used in drug discovery to evaluate compound effects on cellular processes, viability, and signaling pathways, providing insights into potential therapeutic efficacy. sygnaturediscovery.comepo-berlin.comnuvisan.comnih.gov
Receptor Occupancy and Target Engagement Studies in Cellular Systems
Studies specifically detailing the receptor occupancy and target engagement of this compound in cellular systems were not found. Receptor occupancy assays are crucial for understanding how a compound binds to its intended target receptors on the cell surface and are often measured using techniques like flow cytometry. kcasbio.comcellcarta.comcellcarta.comitrlab.com While this compound is a component of compounds that interact with muscarinic receptors, specific data for this compound binding in isolation was not available. ontosight.airesearchgate.net
Pharmacokinetics of this compound in Non-Human Biological Systems
Comprehensive pharmacokinetic data specifically for this compound in non-human biological systems, covering its absorption, distribution, metabolism, and excretion, were not extensively detailed in the consulted preclinical literature. Pharmacokinetic studies in animal models are essential to understand how a compound is handled by the body over time. fda.goveuropa.eueuropa.eucriver.comazolifesciences.com
Absorption and Distribution Studies in Animal Models
Specific absorption and distribution studies for this compound in various animal models were not found. These studies typically assess the rate and extent to which a compound enters the systemic circulation and where it subsequently distributes within tissues and organs. criver.comazolifesciences.com While general principles of absorption and distribution in animal models are established, data specific to this compound was not available. fda.goveuropa.eu
Metabolism and Excretion Pathways of this compound in Preclinical Species
Detailed information regarding the specific metabolism and excretion pathways of this compound in preclinical species was not extensively reported in the search results. Metabolism studies identify how a compound is broken down by the body, while excretion studies determine how the parent compound and its metabolites are eliminated. criver.comazolifesciences.comnih.goviu.edu this compound has been listed as a metabolite in some databases. metabolomicsworkbench.orgnih.gov
Bioavailability and Clearance Assessments in Animal Models
Assessments of the bioavailability and clearance of this compound in animal models were not specifically detailed in the consulted literature. Bioavailability refers to the proportion of an administered dose that reaches the systemic circulation, while clearance describes the rate at which a compound is removed from the body. europa.eueuropa.euazolifesciences.comresearchgate.net Animal models are commonly used for these assessments, but specific data for this compound was not available. cn-bio.comnih.govresearchgate.net
Based on the conducted search, specific preclinical pharmacological characterization studies focusing solely on the chemical compound "this compound" as a distinct entity in animal models, including detailed mechanistic efficacy studies or target engagement and pathway modulation data, were not found. The search results primarily discuss tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine (B1681570), which are esters containing the this compound moiety, and their pharmacological effects, particularly their anticholinergic properties and interactions with muscarinic receptors in preclinical settings.
Therefore, it is not possible to generate an article strictly adhering to the provided outline focusing solely on the in vivo pharmacodynamics of "this compound" in animal models with detailed research findings and data tables, as the specific data for "this compound" in this context is not available in the search results.
If the intent was to discuss the preclinical pharmacodynamics of compounds containing the this compound moiety, such as atropine or scopolamine, a revised outline and search query would be necessary.
Structure Activity Relationship Sar Studies of Tropate Analogs
Rational Design and Synthesis of Tropate Derivatives for SAR Analysis
The rational design of this compound analogs is guided by the desire to understand and modulate their interaction with specific biological targets, such as muscarinic acetylcholine (B1216132) receptors (mAChRs) and monoamine transporters. nih.govnih.gov Synthetic efforts have focused on modifying three key regions of the this compound molecule: the tropane (B1204802) ring, the ester functionality, and the acidic portion of the ester.
One common strategy involves the modification of the N-substituent on the tropane ring. For instance, a series of N-substituted tropane derivatives were synthesized to explore their antagonist activity at mAChRs. nih.gov These syntheses often start from tropine (B42219) or its derivatives, which are then esterified with a desired carboxylic acid, followed by modification of the nitrogen atom. For example, N-demethylation of the parent tropane followed by alkylation with various alkyl halides allows for the introduction of a range of substituents at the N-8 position.
Another key area of modification is the ester side chain. The synthesis of novel tropane derivatives as mAChR antagonists has involved the condensation of tropine with various substituted carboxylic acids. nih.gov For example, the reaction of tropine with diphenylacetonitrile (B117805) derivatives has yielded potent antagonists. The general synthetic approach involves the esterification of 3-tropanol with a suitable carboxylic acid or its activated derivative.
Combinatorial synthesis has also been employed to generate libraries of this compound analogs for high-throughput screening. For instance, a combinatorial approach was used to synthesize a library of benztropine (B127874) analogs, which are ethers of tropine, to evaluate their activity as monoamine transporter inhibitors. researchgate.net This involved the reaction of a tropane intermediate with a variety of Grignard reagents to introduce diversity.
Elucidation of this compound Pharmacophore and Critical Functional Groups
Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule's biological activity. For this compound analogs, pharmacophore models have been developed for various targets, including the dopamine (B1211576) transporter (DAT). mdma.ch
A common pharmacophore model for tropane-based DAT inhibitors includes:
A tertiary amine: The nitrogen atom of the tropane ring is a crucial feature, typically protonated at physiological pH, which can engage in ionic interactions with the target protein. mdma.ch
An aromatic ring: The phenyl group from the acid portion of the ester is essential for binding, likely through hydrophobic and/or pi-stacking interactions. mdma.ch
A hydrogen bond acceptor: The carbonyl oxygen of the ester group is often identified as a key hydrogen bond acceptor. mdma.ch
The spatial arrangement of these features is critical. The distances between the nitrogen atom and the aromatic ring, as well as the orientation of the hydrogen bond acceptor, are key parameters in pharmacophore models. mdma.ch Structure-activity relationship studies have shown that modifications to these functional groups can significantly impact binding affinity and activity. For example, replacement of the ester group with other functionalities can alter the compound's interaction with the target.
Influence of Stereochemistry on this compound's Biological Activity
Tropane alkaloids possess multiple chiral centers, and their biological activity is often highly dependent on the stereochemistry of the molecule. The tropane scaffold itself has chiral carbons at the bridgehead positions (1R and 5S in the common enantiomer of cocaine). Furthermore, the C-2 and C-3 carbons of the tropane ring, as well as the alpha-carbon of the tropic acid moiety in atropine (B194438), are chiral centers.
The stereochemistry at the C-3 position, which bears the this compound ester, is particularly important. For instance, the natural (-)-hyoscyamine (S-atropine) is significantly more potent as a muscarinic antagonist than its enantiomer, (+)-hyoscyamine (R-atropine). This stereoselectivity is attributed to a better fit of the natural enantiomer into the binding pocket of the muscarinic receptor.
Similarly, the configuration of substituents at the C-2 position of the tropane ring can have a profound effect on activity. In a study of 2α-(2',2'-disubstituted-2'-hydroxy-ethoxy)tropane isomers, it was found that the 2'R configurations were more suitable for binding to muscarinic receptors than the 2'S configuration, highlighting the stereoselective nature of the receptor binding site. nih.gov
The relative orientation of the substituents on the tropane ring also plays a crucial role. For example, cocaine, with a 2β-carbomethoxy and a 3β-benzoyloxy group, has a different pharmacological profile from its diastereomers, such as pseudococaine, allopseudococaine, and allococaine.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. shsmu.edu.cn This approach has been applied to this compound analogs to predict the activity of new compounds and to gain insights into the structural features that govern their potency.
For a series of tropane compounds acting as muscarinic M3 receptor antagonists, a QSAR model was developed to provide theoretical guidance for the design of new molecules with high activity. shsmu.edu.cn Such models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with the observed biological activity, often expressed as pIC50 or pKi values.
In a study of 3β-(4'-substituted phenyl)-2β-heterocyclic tropanes, a QSAR analysis revealed a high correlation between the binding data and the molecular electrostatic potential (MEP) minima near one of the heteroatoms in the 2β-substituents. acs.org This suggested that electrostatic interactions play a significant role in the binding of these analogs to the dopamine transporter.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to tropane analogs. These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, and other fields are predicted to increase or decrease biological activity.
Conformational Analysis and its Impact on SAR
The three-dimensional conformation of a this compound analog is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of tropane derivatives has been carried out using various techniques, including NMR spectroscopy and computational modeling.
Studies on benztropine analogs have shown that the conformation of the diphenylmethoxy group is crucial for their activity at the dopamine transporter. The relative orientation of the two phenyl rings can significantly influence binding affinity.
The conformation of the ester linkage in this compound esters has also been investigated. The torsional angles around the ester bond determine the spatial relationship between the tropane ring and the acidic portion of the molecule, which is critical for proper interaction with the receptor. Computational studies can help to identify the low-energy conformations of this compound analogs, providing insights into the likely bioactive conformation.
Advanced Analytical and Spectroscopic Characterization of Tropate
Structural Elucidation Techniques for Tropate and its Metabolites (Beyond basic compound identification)
Structural elucidation is fundamental to understanding the chemical and biological nature of this compound. Advanced spectroscopic methods are employed to define not just the connectivity of atoms but also their spatial arrangement and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution. nih.gov For this compound and its analogues, NMR is crucial for understanding the conformational preferences that can influence biological activity. nih.gov
Researchers utilize one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, to establish the basic carbon-hydrogen framework. More advanced two-dimensional (2D) NMR techniques are then used to probe finer structural details. For instance, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the stereochemistry of new asymmetric centers generated during synthesis by identifying protons that are close in space. researchgate.net The analysis of proton-proton coupling constants (J-values) in high-resolution ¹H NMR spectra provides critical information about dihedral angles, allowing for the determination of the preferential conformation of cyclic moieties in solution. researchgate.net In studies of this compound biosynthesis, dual-labeled precursors can be used, and the incorporation of labels into the final molecule is assessed by ¹³C{¹H} and ¹³C{¹H,²H} NMR spectroscopy to trace metabolic pathways. rsc.org
Table 1: Application of NMR Techniques in this compound Conformational Analysis
| NMR Technique | Information Obtained | Application to this compound Research |
| ¹H NMR (Coupling Constants) | Dihedral angles between adjacent protons. | Determines the preferred rotational isomers (conformers) of the this compound side chain. |
| NOESY | Through-space proximity of protons (< 5 Å). | Elucidates the stereochemistry and 3D folding of this compound derivatives. researchgate.net |
| ROESY | Similar to NOESY, but for medium-sized molecules. | Studies the conformation of this compound when complexed with larger molecules. |
| Variable Temperature (VT) NMR | Monitors changes in spectra with temperature. | Investigates the dynamics of conformational exchange and energy barriers between different conformers. |
Mass Spectrometry (MS) Applications in this compound Research (e.g., metabolomics, protein adducts)
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying molecules by measuring their mass-to-charge ratio (m/z). jchemrev.com In this compound research, high-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for this compound, its metabolites, and degradation products. nih.gov
A significant application of MS in this field is in "adductomics," the study of covalent modifications to proteins by reactive molecules. nih.govbiorxiv.org this compound, or more commonly its reactive metabolites, can potentially form adducts with cellular proteins, a process that can alter protein function and is implicated in various biological effects. frontiersin.orgnih.gov A metabolomics-inspired strategy can be used to identify these modifications. This involves comparing the peptide profiles of control versus this compound-exposed biological samples using liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov Peptides that have been modified by this compound or a metabolite will exhibit a characteristic mass shift, allowing for their identification without prior knowledge of the specific modification. Subsequent tandem MS (MS/MS) experiments are used to fragment the adducted peptide, which can help pinpoint the exact amino acid residue that has been modified. nih.govmdpi.com
Table 2: Hypothetical Mass Shifts for Identification of this compound-Protein Adducts via MS
| Modification Event | Adduct | Mass Shift (Da) | MS Technique |
| Covalent binding of this compound | This compound | +164.0786 | LC-MS/MS |
| Binding of an oxidative metabolite | Hydroxylated this compound | +180.0735 | LC-MS/MS |
| Binding after decarboxylation | Decarboxylated this compound | +120.0939 | LC-MS/MS |
X-ray Crystallography of this compound and Its Complexes with Biological Targets
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. wikipedia.orglibretexts.org By irradiating a crystal of a compound with X-rays, a unique diffraction pattern is generated. nih.gov Mathematical analysis of this pattern yields a three-dimensional map of electron density, from which the positions of individual atoms and the bonds between them can be deduced. wikipedia.orgnih.gov
This technique is particularly valuable for visualizing the interaction between this compound-containing molecules and their biological targets, such as enzymes or receptors. youtube.com To achieve this, a "co-crystal" of the biological target with the this compound ligand bound to it is prepared. youtube.com The resulting crystal structure provides atomic-level detail of the binding pocket, revealing the specific amino acid residues involved in the interaction and the precise orientation of the ligand. youtube.com This information is invaluable for understanding the molecular basis of the ligand's activity and for the rational design of new molecules with improved properties. nih.govnih.gov
Table 3: Information Derived from X-ray Crystallography of this compound-Target Complexes
| Structural Information | Significance in this compound Research |
| Ligand Conformation | Reveals the "bioactive" conformation of this compound when bound to its target. |
| Binding Site Geometry | Maps the size, shape, and chemical nature of the target's active site. |
| Intermolecular Interactions | Identifies specific hydrogen bonds, ionic interactions, and hydrophobic contacts. youtube.com |
| Solvent Structure | Shows the role of water molecules in mediating ligand-target interactions. |
Chromatographic Methods for this compound Analysis in Complex Biological and Synthetic Matrices
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating and quantifying this compound and its derivatives from complex samples such as biological fluids (serum, urine), plant extracts, and synthetic reaction mixtures. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound-containing compounds in various samples. researchgate.net The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase. However, a significant challenge in analyzing this compound is its lack of a strong chromophore, making detection by standard UV-Vis detectors difficult and often resulting in low sensitivity. researchgate.net To overcome this, pre-column derivatization with a fluorescent tag, such as 4-chloro-7-nitrobenzofurazan, can be employed to create a derivative that can be detected with high sensitivity by a fluorescence detector. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2.5 µm) and higher operating pressures than traditional HPLC. innovationinfo.org This results in significantly faster analysis times, improved resolution, and reduced solvent consumption. The transfer of an HPLC method to UPLC for a related compound demonstrated an 82% reduction in runtime and a 90% saving in mobile phase, showcasing the efficiency gains possible with this technology.
Table 4: Comparison of HPLC and UPLC for Analysis of a Structurally Related Compound
| Parameter | HPLC Method | UPLC Method | Improvement |
| Run Time | 14.0 min | 2.5 min | 82% Reduction |
| Mobile Phase Consumption | 8.4 mL/injection | 0.88 mL/injection | 90% Savings |
| System Suitability (RSD) | Meets USP criteria | Meets USP criteria | Comparable Performance |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is particularly useful for the quantitative analysis of tropane (B1204802) alkaloids, which include this compound esters, in biological materials. nih.govresearchgate.net
Due to the polar nature and low volatility of this compound, direct analysis by GC is often challenging. Therefore, chemical derivatization is a critical step to convert the analyte into a more volatile and thermally stable form. jfda-online.comsigmaaldrich.com A common approach is trimethylsilylation, where active hydrogen atoms (on hydroxyl or carboxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This procedure improves the chromatographic properties of the analytes, leading to better peak shape and sensitivity. The derivatized samples are then typically analyzed by GC coupled with mass spectrometry (GC-MS), which provides both high-selectivity separation and definitive identification based on the mass spectrum of the analyte. nih.govresearchgate.net This method has been successfully used to quantify tropane alkaloids in serum and urine with detection limits in the low ng/mL range. nih.govresearchgate.net
Table 5: Typical Workflow for GC-MS Analysis of this compound
| Step | Procedure | Purpose |
| 1. Extraction | Liquid-liquid or solid-phase extraction from the matrix (e.g., serum). | Isolate this compound from interfering substances. researchgate.net |
| 2. Derivatization | Reaction with a silylating agent (e.g., BSTFA). | Increase volatility and thermal stability. nih.govresearchgate.net |
| 3. GC Separation | Injection into a GC system with a capillary column. | Separate the derivatized this compound from other components. researchgate.net |
| 4. MS Detection | Eluted compounds are ionized and detected by a mass spectrometer. | Provide positive identification and quantification. nih.gov |
Advanced Microscopic Techniques for this compound Localization and Interaction Studies
To visualize the localization of a compound within a cellular or tissue context and to study its interactions at a subcellular level, advanced microscopic techniques are essential. These methods offer resolution far beyond that of conventional light microscopy.
Single-Molecule Localization Microscopy (SMLM) represents a class of super-resolution techniques, including Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), that can achieve spatial resolutions down to the nanometer scale. news-medical.netnih.gov These methods would be invaluable for pinpointing the location of individual this compound molecules within a cell, provided the molecule is appropriately labeled with a photoswitchable fluorophore. This would allow for the direct visualization of this compound interacting with specific cellular structures or forming clusters at its site of action. nih.gov
Electron microscopy provides even higher resolution, enabling the visualization of ultrastructural details. While this technique does not typically visualize small drug molecules directly, it is exceptionally powerful for observing the morphological changes induced by a drug. A study on the neuroprotective effects of topiramate in an experimental model of hyperthermia-induced seizures utilized electron microscopy to assess its impact on the fine structure of synaptic endings in the temporal lobe neocortex. nih.gov The study found that topiramate offered a neuroprotective effect, reducing the swelling and disintegration of pre- and post-synaptic endings that were observed in the untreated group. nih.gov Another advanced imaging technique, ultrasound biomicroscopy (UBM), has been used to diagnose and manage adverse effects of topiramate, such as secondary angle-closure glaucoma, by providing high-resolution imaging of the eye's anterior chamber. nih.gov
Table 4: Ultrastructural Observations of Topiramate's Neuroprotective Effects via Electron Microscopy
| Condition | Observation in Synaptic Endings | Interpretation |
| Hyperthermia-Induced Seizures (HS) Group | Distinct swelling of pre- and post-synaptic endings; total disintegration and necrosis. | Pathomorphological injury to synapses caused by seizure activity. nih.gov |
| Topiramate + HS Group | Significantly less swelling of cytoplasm in synaptic structures. | Neuroprotective influence of topiramate against seizure-induced damage. nih.gov |
| Topiramate + HS Group (Perivascular Zone) | Synapses relatively unchanged or showing only slight signs of swelling. | The beneficial effect of the drug is particularly evident near well-preserved capillaries, suggesting a vascular role in its neuroprotective action. nih.gov |
Computational and Modeling Approaches for Tropate Research
Molecular Docking and Dynamics Simulations of Tropate-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (such as a molecule containing this compound) to a receptor (like a protein target) and estimate the binding affinity. researchgate.netresearchgate.net This method treats the ligand and receptor as three-dimensional structures and explores how they interact, considering factors like shape complementarity and chemical interactions (hydrogen bonds, hydrophobic interactions, electrostatic forces). researchgate.netwikipedia.org
For molecules containing the this compound moiety, molecular docking could be used to:
Predict how these molecules bind to their known targets, such as muscarinic acetylcholine (B1216132) receptors, which are the targets of hyoscyamine (B1674123) and scopolamine (B1681570). researchgate.netuomustansiriyah.edu.iq
Identify potential new protein targets that molecules containing this compound might interact with.
Evaluate the binding potential of designed this compound derivatives to a specific target protein. wikipedia.org
Molecular dynamics (MD) simulations extend the static picture provided by docking by simulating the movement of atoms and molecules over time. brieflands.commdpi.com MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the binding pose, conformational changes in both the ligand and the receptor upon binding, and the nature and duration of intermolecular interactions in a more realistic environment, often including solvent molecules. brieflands.commdpi.comresearchgate.netresearchgate.netmsu.edu
Applying MD simulations to this compound-containing compounds bound to a target could reveal:
The stability of the predicted binding pose from docking over time. researchgate.net
How the flexibility of the this compound moiety or the larger molecule influences binding.
The key interactions that maintain the complex's stability. nih.gov
Potential alternative binding pathways or poses.
While specific studies on this compound itself were not found, research on other compounds demonstrates the application of these methods. For instance, molecular docking and dynamics simulations have been used to study the interaction of various ligands with proteins like PD-L1 and tyrosyl-tRNA synthetase. researchgate.netresearchgate.netnih.gov
De Novo Design and Optimization of this compound-Based Ligands
De novo design is a computational approach that aims to generate novel molecular structures with desired properties, often starting from scratch or from small fragments, based on the structural information of a target or a set of known ligands. researchgate.netresearchgate.net This differs from virtual screening, which evaluates existing compounds. researchgate.net
In the context of this compound, de novo design could be employed to:
Design new molecules that incorporate the this compound scaffold or elements of its structure, aiming for improved binding affinity or selectivity towards a specific biological target.
Generate novel chemical entities that mimic the key interaction features of this compound-containing natural products but possess different core structures. researchgate.net
Optimize the structure of existing this compound-containing compounds by suggesting modifications that could enhance desired properties.
De novo design algorithms often use strategies like fragment-linking, growing molecules within a binding site, or sampling chemical space guided by target information or pharmacophore models. researchgate.netresearchgate.net
Pharmacophore Modeling and Virtual Screening for this compound-like Compounds
A pharmacophore model represents the essential features of a molecule that are required for its biological activity, describing the spatial arrangement of chemical features like hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups. Pharmacophore models can be derived from the 3D structure of a ligand (ligand-based) or the binding site of a target protein (structure-based).
Pharmacophore modeling related to this compound could involve:
Developing a pharmacophore model based on the structure of tropic acid or this compound-containing alkaloids like hyoscyamine, highlighting the features crucial for their activity.
Creating structure-based pharmacophores from the binding sites of proteins known to interact with these molecules.
Virtual screening uses computational methods to search large databases of chemical compounds to identify potential drug candidates. Pharmacophore models are frequently used as queries in virtual screening campaigns to find molecules that share the same essential features as known active compounds, even if they have different chemical scaffolds.
Virtual screening using this compound-based or tropane (B1204802) alkaloid-based pharmacophores could:
Identify novel compounds with potential activity similar to tropane alkaloids by searching chemical databases for molecules matching the pharmacophore features.
Prioritize compounds for experimental testing, saving time and resources.
Studies on other compound classes demonstrate the effectiveness of pharmacophore modeling and virtual screening in identifying potential inhibitors. researchgate.net
In Silico Prediction of this compound's ADME Properties for Preclinical Research
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the pharmacokinetic behavior of a compound in a biological system. Predicting these properties early in the research process is essential for assessing the likelihood of a compound succeeding as a drug candidate. In silico ADME prediction uses computational models and algorithms to estimate these properties based on the compound's chemical structure.
For this compound or molecules incorporating it, in silico ADME prediction could provide insights into:
Oral bioavailability (absorption in the intestine).
Distribution within the body, including potential to cross the blood-brain barrier.
Likely metabolic pathways and potential for interaction with metabolic enzymes like cytochrome P450s.
Routes of excretion.
Potential for toxicity (although the prompt excludes detailed toxicity profiles, in silico ADMET tools often include toxicity prediction modules).
Various online tools and software are available for in silico ADME prediction, utilizing different models and algorithms. While these predictions are not a substitute for experimental studies, they can help prioritize compounds with more favorable pharmacokinetic profiles for further investigation.
Quantum Chemical Calculations for this compound Reactivity and Electronic Structure
Quantum chemical calculations, also known as electronic structure calculations, apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules at an atomic level. uomustansiriyah.edu.iq These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and reaction pathways. uomustansiriyah.edu.iq
Applied to this compound or tropic acid, quantum chemical calculations could be used to:
Determine the optimized three-dimensional structure and different possible conformations of the molecule.
Analyze the electronic distribution within the molecule, including partial charges and molecular orbitals, which are important for understanding reactivity and interactions.
Calculate spectroscopic properties that can be compared with experimental data. uomustansiriyah.edu.iq
Study the energetics and mechanisms of chemical reactions involving tropic acid, such as its esterification to form tropane alkaloids or its synthesis. Density functional theory (DFT) is a common method used for such calculations. researchgate.net
Investigate the acidity of the carboxylic acid group in tropic acid and the properties of the resulting this compound anion.
Computational studies utilizing DFT have been applied to analyze reaction pathways and the stability of related structures, such as in the stereoselective synthesis of tropic acid.
Preclinical Research on Therapeutic and Diagnostic Potential of Tropate
Exploratory Studies of Tropate in Preclinical Disease Models (Mechanism-driven, non-human focus)
Neuropharmacological Applications in In Vitro and In Vivo Models of Neurological Disorders
The primary mechanism of this compound's action, the non-selective blockade of muscarinic acetylcholine (B1216132) receptors, has made it a subject of interest in neuropharmacological research. drugbank.comyoutube.comcvpharmacology.commdpi.com Studies in animal models have demonstrated that this compound can influence central nervous system (CNS) activity. For instance, in mice, chronic administration of this compound has been shown to increase motor activity, though this effect was not correlated with changes in CNS acetylcholine levels, suggesting a complex mechanism of action.
In vitro studies have provided more granular insights into this compound's neuropharmacological profile. In models of excitotoxicity, a key pathological process in many neurological disorders, the modulation of cholinergic pathways by agents like this compound is a key area of investigation. For example, in cultured cortical neurons, while not a direct neuroprotectant against glutamate-induced excitotoxicity itself, the study of muscarinic antagonists helps to dissect the role of the cholinergic system in neuronal cell death pathways. nih.govnih.gov Further research in retinal models of myopia has shown that this compound can influence GABAergic signaling, suggesting its effects extend beyond the cholinergic system. guidetopharmacology.org
Table 1: In Vitro Neuropharmacological Activity of this compound (Atropine)
| Assay Type | Cell/Tissue Model | Key Finding |
|---|---|---|
| Receptor Binding | Human Muscarinic Receptors (M1-M5) | Competitive antagonist with Ki values in the low nanomolar range for all subtypes. apexbt.com |
| Neurotoxicity | Cultured Cortical Neurons | Used to investigate the role of muscarinic receptors in excitotoxicity pathways. nih.gov |
| Proteomics | Mouse Retina (Lens-Induced Myopia) | Treatment with atropine (B194438) reduced elevated levels of GABA transporter 1 (GAT-1). guidetopharmacology.org |
Oncological Research: Antiproliferative and Pro-apoptotic Effects in Cancer Cell Lines and Xenograft Models
Emerging preclinical evidence suggests that this compound may possess anticancer properties. The expression of muscarinic receptors on various tumor cells has provided a rationale for investigating anticholinergic agents like this compound as potential cancer therapeutics.
In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cell lines. Specifically, it has been shown to reduce the viability of both mesenchymal-like (MDA-MB-231) and epithelial-like (T47D) breast cancer cells. The mechanism appears to involve the suppression of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis and drug resistance. This compound treatment has been observed to upregulate the epithelial marker E-cadherin while downregulating mesenchymal and stemness markers like CD44 and c-Myc. These findings suggest that this compound could potentially reduce the stem-like characteristics of drug-resistant breast cancer cells.
Table 2: In Vitro Antiproliferative Activity of this compound (Atropine) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | < 15 |
| T47D | Breast Cancer | < 15 |
IC50 values are approximate and based on published data where concentrations of 10 µM and above showed significant reduction in cell viability.
While comprehensive in vivo xenograft model data for this compound's pro-apoptotic effects are still developing, the in vitro findings provide a strong basis for further investigation into its potential as an anti-cancer agent, particularly in the context of overcoming drug resistance and metastasis.
Anti-inflammatory and Immunomodulatory Potential in Preclinical Inflammation Models
The cholinergic system is increasingly recognized as a key regulator of inflammation. This compound, by blocking muscarinic receptors, can modulate inflammatory responses in various preclinical models.
In a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), pretreatment with this compound resulted in a significant reduction in plasma levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Conversely, the levels of the anti-inflammatory cytokine interleukin-10 (IL-10) were elevated. Interestingly, this compound did not affect the production of interleukin-6 (IL-6) in this model. These findings suggest that this compound can selectively modulate the cytokine response during systemic inflammation.
Table 3: Effect of this compound (Atropine) on Cytokine Levels in an LPS-Induced Inflammation Mouse Model
| Cytokine | Effect of this compound |
|---|---|
| TNF-α | Reduced plasma levels |
| IL-10 | Elevated plasma levels |
| IL-6 | No significant effect |
Cardiovascular and Metabolic Research in Animal Models
The effects of this compound on the cardiovascular system are well-documented in a variety of animal models, primarily stemming from its blockade of M2 muscarinic receptors in the heart. cvpharmacology.com This action inhibits the parasympathetic (vagal) influence on the heart, leading to an increase in heart rate.
In rats and rabbits, this compound has been shown to increase heart rate. In dogs, while this compound demonstrates a clear chronotropic effect, it has been observed to cause a fall in blood pressure, which is thought to be due to peripheral vasodilation. Studies in cats have also confirmed that premedication with this compound can prevent bradycardia.
The research on the direct metabolic effects of this compound is less extensive. However, given the intricate link between the autonomic nervous system and metabolic regulation, this remains an area of potential interest. Animal models of metabolic syndrome are being used to explore the pleiotropic effects of various drugs, and such models could be employed to further elucidate any metabolic actions of this compound. nih.govnih.gov
Table 4: Preclinical Cardiovascular Effects of this compound (Atropine) in Animal Models
| Animal Model | Effect on Heart Rate | Effect on Blood Pressure |
|---|---|---|
| Rat | Increase | No significant change at therapeutic doses |
| Rabbit | Increase | Not consistently altered |
| Dog | Increase | Decrease (due to vasodilation) drugbank.com |
| Cat | Increase (prevents bradycardia) | Biphasic (initial hypertension followed by a decrease) |
This compound as a Chemical Probe for Elucidating Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems. youtube.com this compound, as a well-characterized, non-selective muscarinic receptor antagonist, serves as a classic chemical probe for elucidating the role of the cholinergic system in various physiological and pathological processes. drugbank.commdpi.com
By competitively and reversibly blocking all five subtypes of muscarinic acetylcholine receptors (M1-M5), this compound allows researchers to investigate the downstream consequences of inhibiting cholinergic signaling in a wide range of tissues and cell types. drugbank.comapexbt.com For example, its use in gastrointestinal research has helped to delineate the role of M3 receptors in smooth muscle contraction. mdpi.com In neuroscience, it is used to probe the functions of muscarinic receptors in learning, memory, and neuronal excitability. guidetopharmacology.org
The well-understood mechanism of action of this compound makes it an invaluable tool for target validation and for dissecting the complex signaling pathways regulated by acetylcholine. drugbank.commdpi.com
Future Directions and Emerging Research Avenues for Tropate
Integration of Omics Technologies in Tropate Research (e.g., Genomics, Proteomics, Metabolomics)
The application of omics technologies offers a holistic approach to understanding the multifaceted interactions of this compound within biological systems. nih.gov By moving beyond a single target focus, researchers can build a comprehensive picture of its mechanism of action, identify biomarkers, and uncover novel therapeutic applications. crownbio.com
Genomics and Transcriptomics: Genomic and transcriptomic analyses can elucidate how this compound influences gene expression. crownbio.com Preclinical studies using techniques like RNA-sequencing on cell cultures or animal models treated with this compound can identify genes that are upregulated or downregulated. This information is critical for understanding the compound's broader cellular impact and can reveal previously unknown pathways affected by this compound. For instance, genomic studies can help identify genetic variations that may influence an individual's response to the compound, paving the way for personalized medicine approaches. nih.gov
Proteomics: Proteomics allows for the large-scale study of proteins, providing a direct snapshot of cellular function. nih.gov In this compound research, proteomic techniques, such as mass spectrometry, can identify which proteins physically interact with the compound or how its presence alters the expression levels and post-translational modifications of other proteins. youtube.comproteomics.com This can confirm known targets and, more importantly, discover new ones, thereby broadening the understanding of its biological effects. youtube.com
Metabolomics: Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. youtube.com Non-targeted metabolomic profiling can reveal changes in metabolic pathways in response to this compound administration. nih.gov This can provide insights into the compound's downstream effects and help identify biomarkers related to its efficacy or potential metabolic liabilities in a preclinical setting. nih.gov
The integration of these omics datasets through bioinformatics is a powerful strategy. crownbio.com By combining genomic, proteomic, and metabolomic data, researchers can construct detailed models of this compound's system-wide effects, leading to more informed hypotheses and efficient drug development. nih.govhubspotusercontent-na1.net
Table 1: Illustrative Omics Data Integration in Preclinical this compound Research
| Omics Technology | Research Question | Potential Findings | Implication |
|---|---|---|---|
| Genomics | Does this compound alter the expression of genes related to neural signaling? | Identification of upregulated ion channel genes and downregulated inflammatory response genes. | Reveals novel mechanisms beyond direct receptor antagonism. |
| Proteomics | Which proteins in the central nervous system interact with this compound? | Confirmation of binding to muscarinic receptors; discovery of novel interactions with synaptic scaffolding proteins. | Validates primary target and suggests new areas for investigation. |
| Metabolomics | How does this compound affect neurotransmitter metabolism in the brain? | Observed changes in the turnover rates of acetylcholine (B1216132) and downstream signaling metabolites. | Provides biomarkers for assessing the compound's activity in preclinical models. |
Nanotechnology Applications for this compound Delivery and Targeted Research (Preclinical focus)
Nanotechnology offers revolutionary tools to overcome challenges in drug delivery, and its application in preclinical this compound research is a promising frontier. nih.gov Nanoparticle-based systems can enhance the therapeutic index of this compound by improving its solubility, stability, and, most importantly, enabling targeted delivery to specific cells or tissues. nih.govmdpi.com
In the preclinical phase, various nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles can be engineered to encapsulate this compound. mdpi.comnih.gov These formulations can be designed to control the release of the compound, potentially prolonging its therapeutic effect and reducing the frequency of administration. nih.gov
A key advantage of nanotechnology is the ability to achieve targeted delivery. nih.gov Nanoparticles can be surface-functionalized with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on target cells. sciety.org This "active targeting" approach could be used in preclinical models to direct this compound specifically to diseased tissues, minimizing exposure to healthy tissues and thereby reducing potential side effects. nih.gov For instance, if this compound is being investigated for a neurological condition, nanoparticles could be designed to cross the blood-brain barrier, a significant hurdle for many drugs. researchgate.net
Table 2: Preclinical Nanoparticle Formulations for this compound Research
| Nanoparticle Type | Design Strategy | Preclinical Research Goal | Potential Outcome |
|---|---|---|---|
| Liposomes | Encapsulation of this compound within a lipid bilayer. | To improve bioavailability and reduce systemic exposure. | Increased concentration of this compound at the target site in animal models. |
| Polymeric Nanoparticles | Surface-functionalization with a brain-targeting peptide. | To enhance delivery across the blood-brain barrier. | Successful delivery of this compound to the central nervous system for neurological studies. |
| Solid Lipid Nanoparticles | Incorporation of this compound into a solid lipid matrix. | To achieve sustained release of the compound. | Prolonged therapeutic effect observed in preclinical efficacy models. |
Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and development. nih.gov These computational tools can analyze vast and complex datasets to identify patterns, make predictions, and accelerate research timelines. nih.gov For this compound, AI and ML can be applied across the preclinical spectrum, from identifying new therapeutic uses to optimizing its chemical structure.
Table 3: Application of AI/ML in the this compound Research Pipeline
| AI/ML Application | Description | Objective in this compound Research |
|---|---|---|
| Target Identification | Using ML algorithms to analyze proteomic and genomic data from disease models. | To identify novel biological targets for this compound beyond its known mechanisms. |
| Generative Chemistry | Employing generative models to design novel molecules based on the this compound scaffold. | To create derivatives with enhanced efficacy and selectivity. |
| Predictive Toxicology | Training ML models on known compound data to predict potential toxicities. | To forecast and mitigate potential adverse effects of new this compound analogs early in development. |
| Research Optimization | Applying optimization algorithms to refine experimental designs and parameters. geeksforgeeks.orgdev.to | To increase the efficiency and success rate of preclinical studies. |
Exploration of Unidentified Biological Targets and Novel Mechanisms of this compound
While the primary mechanism of action for tropane (B1204802) alkaloids often involves muscarinic acetylcholine receptors, the full spectrum of this compound's biological targets may not be completely understood. patsnap.comdrugbank.com Future research will focus on identifying these unknown targets and elucidating novel mechanisms of action, which could open up new therapeutic avenues.
Furthermore, investigating this compound's effects in different cellular signaling pathways is crucial. For example, research on the related compound tropisetron (B1223216) has shown it can have neuroprotective effects through mechanisms involving the internalization of NMDA receptors, which is distinct from its primary action on serotonin (B10506) receptors. nih.gov Similar investigations into this compound could reveal unexpected activities, such as modulation of ion channels, influence on intracellular signaling cascades, or effects on gene transcription. Exploring these non-canonical pathways is essential for a complete understanding of this compound's biological activity.
Ethical Considerations and Societal Impact of this compound-Related Preclinical Research
As with any preclinical research, the investigation of this compound must be guided by strong ethical principles to ensure the responsible advancement of science. nih.gov A primary ethical consideration is the use of animal models. Research must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any potential pain or distress). srce.hr Before any animal testing, in-vitro and computational studies should be used to build a strong scientific rationale. srce.hr
The integrity and transparency of preclinical data are also paramount. There is an ethical obligation to publish all research findings, including negative or neutral results, to prevent publication bias and ensure that future research is built on a complete and accurate evidence base. researchgate.netnih.gov This allows the scientific community to make informed decisions about progressing a compound into human trials and avoids unnecessary duplication of experiments. srce.hr
The potential societal impact of this compound research must also be considered. While preclinical studies are far from clinical application, early engagement on the potential uses and implications of a new compound can help guide research toward areas of greatest unmet need. The ultimate goal of this research is to produce a benefit for society, and this should remain a guiding principle throughout the development process. nih.gov All preclinical studies must be conducted under the framework of Good Laboratory Practices (GLP) to ensure the quality and integrity of the data generated. srce.hr
Q & A
Q. Example Table: Key Parameters for Initial this compound Characterization
| Parameter | Method | Relevance to this compound Research |
|---|---|---|
| Solubility | Dynamic Light Scattering (DLS) | Determines formulation feasibility |
| Receptor Affinity | Radioligand Binding Assay | Identifies target engagement |
| Metabolic Stability | Liver Microsome Incubation | Predicts in vivo half-life |
Basic: What strategies ensure a focused research question when studying this compound’s mechanisms?
Methodological Answer:
Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. For example:
- Population: Neuronal cells with dopamine receptors.
- Intervention: this compound exposure at 10–100 nM doses.
- Comparison: Baseline receptor activity without this compound.
- Outcome: Quantify changes in cAMP production.
- Time: Measure outcomes at 0, 30, and 60 minutes.
This approach ensures testability and aligns with gaps in existing literature (e.g., unexplored dose-response relationships) .
Advanced: How should I address contradictory data in studies about this compound’s neuroprotective effects?
Methodological Answer:
Conduct a meta-analysis of published results to identify methodological divergences (e.g., model organisms, dosage ranges). Replicate key experiments under standardized conditions, and apply statistical tests (e.g., ANOVA with post-hoc corrections) to assess variability. Use sensitivity analyses to determine if outliers or study design (e.g., lack of blinding) influenced discrepancies .
Example Workflow:
Systematic Review : Catalog studies by design, sample size, and outcome metrics.
Reanalysis : Apply uniform statistical thresholds to raw data (if accessible).
Validation : Repeat experiments with updated protocols (e.g., CRISPR-edited cell lines to isolate variables).
Advanced: What advanced techniques validate this compound’s target specificity in complex biological systems?
Methodological Answer:
Combine knockout/knockdown models (e.g., siRNA for suspected off-target receptors) with high-content screening (HCS). For example:
- Use HCS to track this compound-induced changes in intracellular calcium flux across multiple receptor subtypes.
- Validate findings with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities.
Cross-reference results with databases like ChEMBL or PubChem to confirm novelty .
Basic: How do I structure a literature review to identify gaps in this compound research?
Methodological Answer:
Keyword Clustering : Use tools like VOSviewer to map terms (e.g., “this compound synthesis,” “receptor kinetics”).
Gap Analysis : Tabulate understudied areas (e.g., long-term toxicity, enantiomer-specific effects).
Priority Matrix : Rank gaps by feasibility and impact (see table below) .
Q. Example Table: Literature Gap Prioritization
| Gap Description | Feasibility (1–5) | Impact (1–5) |
|---|---|---|
| This compound’s enantiomer differences | 3 | 5 |
| Cross-species pharmacokinetics | 2 | 4 |
Advanced: What methodologies optimize this compound’s synthetic yield while maintaining purity?
Methodological Answer:
Employ Design of Experiments (DoE) to test variables (e.g., catalyst concentration, reaction time). For instance:
- Use a Box-Behnken design to minimize experimental runs.
- Analyze purity via HPLC and correlate with yield using response surface methodology (RSM).
Publish raw spectra (e.g., NMR, MS) in supplementary materials to enhance reproducibility .
Basic: How do I formulate a hypothesis about this compound’s role in neurodegenerative pathways?
Methodological Answer:
Derive hypotheses from pathway enrichment analysis of omics data (e.g., RNA-seq from this compound-treated models). For example:
- Hypothesis: this compound upregulates Nrf2-mediated antioxidant pathways in astrocytes.
- Validation: Measure Nrf2 nuclear translocation via immunofluorescence and qPCR for downstream genes (e.g., HO-1).
Ensure alignment with established mechanistic frameworks (e.g., oxidative stress in neurodegeneration) .
Advanced: How can I ensure statistical robustness in longitudinal studies of this compound’s efficacy?
Methodological Answer:
Implement mixed-effects models to account for inter-individual variability and missing data. Predefine primary/secondary endpoints (e.g., cognitive score changes, biomarker levels) and calculate sample size using G*Power to achieve 80% statistical power. Use intention-to-treat (ITT) analysis to mitigate attrition bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
